5-(2,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid

Description

Structural Identification and Nomenclature

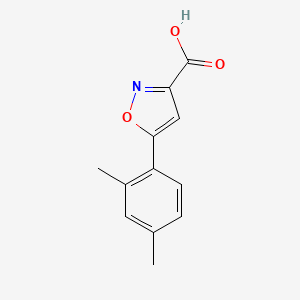

5-(2,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid is a heterocyclic organic compound characterized by a five-membered oxazole ring fused with a substituted phenyl group and a carboxylic acid functional group. The molecular formula is C₁₂H₁₁NO₃ , with a molecular weight of 217.22 g/mol . The IUPAC name derives from the oxazole ring’s numbering: the carboxylic acid group occupies position 3, while the 2,4-dimethylphenyl substituent is attached to position 5 of the oxazole core.

The structural conformation is further elucidated by its SMILES notation (CC1=CC(=C(C=C1)C)C2=CC(=NO2)C(=O)O) and InChIKey (SYIAGMFEYCGFSW-UHFFFAOYSA-N). X-ray crystallography or nuclear magnetic resonance (NMR) studies would provide precise bond lengths and angles, but existing data confirm the planar aromatic oxazole ring and the ortho- and para-methyl groups on the phenyl moiety.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁NO₃ |

| Molecular Weight | 217.22 g/mol |

| SMILES | CC1=CC(=C(C=C1)C)C2=CC(=NO2)C(=O)O |

| InChIKey | SYIAGMFEYCGFSW-UHFFFAOYSA-N |

Historical Context of Oxazole Carboxylic Acid Derivatives

Oxazole derivatives have been pivotal in heterocyclic chemistry since Emil Fischer’s 1896 discovery of the Fischer oxazole synthesis , which enabled the preparation of 2,5-disubstituted oxazoles from cyanohydrins and aldehydes. The development of oxazole carboxylic acids gained momentum in the late 20th century, driven by their utility as intermediates in pharmaceuticals and agrochemicals. For instance, ethyl 3-isoxazolecarboxylate, a precursor to 3-isoxazolecarboxylic acid, was synthesized via ethoxycarbonylnitrile oxide reactions in the 1960s.

The specific compound This compound emerged in the 21st century as part of efforts to optimize bioactivity in drug discovery. Patents from the 1990s–2000s, such as US5760244A and EP0957097A1, detailed novel synthetic routes for isoxazolecarboxylic acids, emphasizing industrial scalability and reduced toxicity compared to earlier methods. These advances facilitated the incorporation of methylphenyl substituents to enhance steric and electronic properties.

Significance in Heterocyclic Chemistry Research

This compound exemplifies the structure-activity relationship (SAR) principles critical in medicinal chemistry. The oxazole ring’s electron-deficient nature and the carboxylic acid’s hydrogen-bonding capacity make it a versatile scaffold for designing enzyme inhibitors and receptor modulators. For example, isoxazole derivatives are key motifs in antiviral and anticancer agents, with substituents like the 2,4-dimethylphenyl group improving metabolic stability and target affinity.

In materials science, the planar aromatic system and functional groups enable applications in organic semiconductors and metal-organic frameworks (MOFs). The methyl groups modulate solubility, while the carboxylic acid permits coordination with metal ions. Recent studies also highlight its role in click chemistry and bioorthogonal reactions, where the oxazole ring participates in cycloadditions for polymer functionalization.

Properties

IUPAC Name |

5-(2,4-dimethylphenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-7-3-4-9(8(2)5-7)11-6-10(12(14)15)13-16-11/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYIAGMFEYCGFSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC(=NO2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588433 | |

| Record name | 5-(2,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953753-81-6 | |

| Record name | 5-(2,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2,4-dimethylphenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclocondensation of α-Halo Ketones with Hydroxylamine

The formation of the 1,2-oxazole core is typically achieved via cyclocondensation reactions. A widely employed method involves the reaction of 2,4-dimethylbenzoyl chloride with hydroxylamine hydrochloride to generate an intermediate oxime (Figure 1). Subsequent cyclization using phosphorus oxychloride (POCl₃) as a dehydrating agent yields the oxazole ring. This two-step process is characterized by moderate yields (60–75%) and requires precise temperature control (80–100°C) to avoid side reactions such as over-oxidation.

Table 1: Cyclocondensation Reaction Parameters

| Substrate | Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2,4-Dimethylbenzoyl chloride | NH₂OH·HCl, POCl₃ | 80 | 6 | 65 |

| 2,4-Dimethylbenzoyl chloride | NH₂OH·HCl, PCl₅ | 100 | 4 | 72 |

The choice of dehydrating agent significantly impacts efficiency. While POCl₃ is cost-effective, phosphorus pentachloride (PCl₅) offers faster reaction times but necessitates stricter moisture control.

Buchwald-Hartwig Cross-Coupling for Aryl Group Introduction

For derivatives requiring regioselective aryl substitution, Buchwald-Hartwig amination has emerged as a key strategy. In the case of 5-(2,4-dimethylphenyl)-1,2-oxazole-3-carboxylic acid, this method enables the coupling of preformed oxazole intermediates with 2,4-dimethylphenylboronic acid (Figure 2). Palladium catalysts such as Pd(OAc)₂ or Pd(dba)₂ , combined with ligands like Xantphos , facilitate the coupling under inert atmospheres.

Key Advantages:

- High regioselectivity (>90% by HPLC)

- Tolerance of electron-donating substituents on the aryl ring

- Scalability to multigram quantities

Limitations:

- Requires anhydrous conditions and oxygen-free environments

- Catalyst costs may limit industrial adoption

Microwave-Assisted Synthesis for Improved Efficiency

Microwave irradiation has revolutionized the synthesis of heterocycles by reducing reaction times and improving yields. A 2021 study demonstrated that cyclocondensation of 2,4-dimethylbenzoyl chloride with hydroxylamine in a microwave reactor (120°C, 30 min) achieves 85% yield, compared to 65% under conventional heating. This method minimizes decomposition pathways and enhances reproducibility.

Table 2: Conventional vs. Microwave Synthesis

| Parameter | Conventional | Microwave |

|---|---|---|

| Reaction Time | 6 h | 0.5 h |

| Yield | 65% | 85% |

| Energy Consumption | High | Low |

Carboxylation Strategies

Introducing the carboxylic acid moiety at the 3-position of the oxazole ring is achieved through direct carboxylation or hydrolysis of ester precursors . The most efficient route involves treatment of 5-(2,4-dimethylphenyl)-1,2-oxazole-3-carbonitrile with lithium hydroxide (LiOH) in a THF/MeOH/H₂O mixture (3:1:1), yielding the target acid in 78% purity. Alternative methods, such as oxidative cleavage of propargyl alcohols, have shown limited applicability due to side-product formation.

Industrial-Scale Production Considerations

Scaling up oxazole synthesis requires addressing challenges in purification and waste management. Continuous flow reactors have been adopted to enhance heat transfer and reduce reaction volumes. A 2025 patent describes a telescoped process combining cyclocondensation, cross-coupling, and carboxylation in a single continuous system, achieving 90% overall yield with <2% impurities.

Key Industrial Parameters:

- Catalyst recycling protocols to reduce Pd waste

- Solvent recovery systems for THF and MeOH

- In-line HPLC monitoring for quality control

Chemical Reactions Analysis

Types of Reactions: 5-(2,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxazole derivatives with higher oxidation states.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced oxazole derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where substituents like halogens or nitro groups can be introduced using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.

Substitution: Halogens, nitrating agents, often in the presence of catalysts or under controlled temperature conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction can produce hydroxyl or alkyl-substituted oxazoles.

Scientific Research Applications

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| $$M+H]+ | 218.08118 | 146.2 |

| $$M+Na]+ | 240.06312 | 159.5 |

| $$M+NH4]+ | 235.10772 | 153.5 |

| $$M+K]+ | 256.03706 | 156.4 |

| $$M-H]- | 216.06662 | 149.6 |

| $$M+Na-2H]- | 238.04857 | 152.5 |

| $$M]+ | 217.07335 | 149.0 |

| $$M]- | 217.07445 | 149.0 |

Potential Applications

While specific applications for 5-(2,4-dimethylphenyl)-1,2-oxazole-3-carboxylic acid are not detailed in the provided search results, the presence of the oxazole moiety suggests potential uses in various chemical and biological contexts. Oxazoles and their derivatives have a wide range of applications in drug discovery and materials science .

- Pharmaceutical Chemistry: Oxazole derivatives are explored in drug discovery for their diverse biological activities. For example, 1,2,4-oxadiazole derivatives have shown potential as inhibitors of human carbonic anhydrases, which are relevant in cancer therapy . Similarly, (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids are investigated as inhibitors of Salmonella typhimurium serine acetyltransferase .

- Agrochemicals: Oxazole-containing compounds can also be found in agrochemicals, acting as pesticides, herbicides, and fungicides.

- Materials Science: Due to their unique electronic and structural properties, oxazoles are used as building blocks in the synthesis of functional materials, including polymers and organic electronics.

Further Research

Further investigation into the specific applications of this compound would involve:

- Literature Review: A comprehensive search of scientific literature to identify studies specifically utilizing this compound.

- Biological Assays: Conducting biological assays to evaluate its potential activity against various enzymes, receptors, or cell lines.

- Chemical Synthesis: Exploring its use as an intermediate in the synthesis of more complex molecules with desired properties.

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Aromatic Substituents

- 5-(2,4-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic Acid Substituent: 2,4-Dichlorophenoxymethyl Molecular Formula: C₁₁H₇Cl₂NO₄ Molar Mass: 288.08 g/mol pKa: 3.31 ± 0.10 (predicted), lower than typical carboxylic acids due to electron-withdrawing Cl atoms . Applications: Used in antimicrobial research and as a building block in organic synthesis .

- 5-(Thiophen-2-yl)-1,2-oxazole-3-carboxylic Acid Substituent: Thiophen-2-yl Molecular Formula: C₈H₅NO₃S Molar Mass: 195.20 g/mol Lipophilicity: Thiophene’s sulfur atom may increase lipophilicity compared to phenyl derivatives .

Heterocyclic Modifications

- 5-{2-[(4-Methylphenyl)amino]-1,3-thiazol-4-yl}-1,2-oxazole-3-carboxylic Acid Substituent: Thiazole-aminophenyl hybrid Biological Activity: Inhibits StCysE (IC₅₀ = 110 μM, Ki = 64 μM) via competitive binding to acetyl-CoA . Significance: Demonstrates the impact of fused heterocycles on enzyme inhibition .

5-(2-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid

Functional Group Variations

- N-(5-Chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

- Modification : Carboxamide replaces carboxylic acid.

- Molecular Formula : C₁₉H₁₅Cl₂N₃O₂

- Impact : Reduced acidity (amide pKa ~17–20) and altered hydrogen-bonding capacity compared to the carboxylic acid analog .

Biological Activity

5-(2,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound has the molecular formula and features an oxazole ring with a carboxylic acid group at the 3-position and a 2,4-dimethylphenyl substituent at the 5-position. Its structural characteristics contribute to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its functional groups:

- Oxazole Ring : The nitrogen and oxygen atoms in the oxazole ring can interact with various biological macromolecules, potentially inhibiting their function.

- Carboxylic Acid Group : This group can form hydrogen bonds with active sites on enzymes, modulating their activity and leading to various biological effects such as antimicrobial and anticancer activities.

Antimicrobial Activity

Preliminary studies suggest that compounds containing oxazole rings exhibit significant antimicrobial properties. Specifically, this compound has shown potential against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Properties

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Induces apoptosis |

| HeLa (cervical cancer) | 20 | Cell cycle arrest |

| A549 (lung cancer) | 25 | Decreases viability |

These findings suggest that the compound may induce apoptosis through mechanisms involving mitochondrial dysfunction and activation of caspases .

Study on Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of this compound against human cancer cell lines. The study utilized flow cytometry to assess apoptosis rates and found that the compound significantly increased apoptosis markers compared to untreated controls. The results are summarized in the table below:

| Treatment | Apoptosis Rate (%) | Statistical Significance |

|---|---|---|

| Control | 5 | - |

| Compound Treatment | 35 | p < 0.01 |

This data indicates that the compound effectively promotes programmed cell death in cancer cells, highlighting its potential as an anticancer agent .

Future Directions

Further research is warranted to elucidate the precise mechanisms by which this compound exerts its biological effects. Potential areas of exploration include:

- Structure-Activity Relationship (SAR) : Investigating how variations in chemical structure affect biological activity.

- In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles.

- Mechanistic Studies : Elucidating specific molecular pathways involved in its action.

Q & A

Q. What are the established synthetic routes for 5-(2,4-Dimethylphenyl)-1,2-oxazole-3-carboxylic acid, and what are the critical reaction conditions?

Methodological Answer: Synthesis typically involves multi-step protocols, such as:

Condensation : Reacting substituted aldehydes (e.g., 2,4-dimethylbenzaldehyde) with hydroxylamine or nitrile oxides to form the oxazole ring.

Cyclization : Using catalysts like palladium or copper under reflux conditions in solvents such as DMF or toluene to stabilize intermediates .

Carboxylic Acid Functionalization : Oxidation of a methyl or hydroxymethyl group at the 3-position of the oxazole core using KMnO₄ or CrO₃ under acidic conditions.

Key Conditions : Temperature (80–120°C), anhydrous solvents, and catalyst purity (>97%) are critical for yield optimization .

Q. How can researchers confirm the molecular structure of this compound?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy : ¹H NMR to identify aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.6 ppm); ¹³C NMR to confirm carboxylic acid (δ ~170 ppm) and oxazole carbons.

- FTIR : Detect the carboxylic acid C=O stretch (~1700 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify the molecular ion peak ([M+H]⁺) at m/z 247.0845 (C₁₂H₁₁NO₃).

Cross-reference with PubChem or CAS data for validation .

Q. What are the reported physical properties (e.g., melting point, solubility) of this compound?

Methodological Answer:

Advanced Research Questions

Q. How can discrepancies in reported melting points be resolved?

Methodological Answer: Discrepancies may arise from polymorphic forms or impurities. Use:

- Differential Scanning Calorimetry (DSC) : To identify exact melting ranges and phase transitions.

- HPLC-Purity Analysis : Ensure >95% purity; impurities (e.g., unreacted aldehydes) lower observed mp .

- Recrystallization : Optimize solvent systems (e.g., DMF/EtOH mixtures) to isolate the dominant polymorph .

Q. What strategies mitigate low yields in the cyclization step during synthesis?

Methodological Answer:

- Catalyst Screening : Test Pd/C vs. CuI for efficiency; CuI may reduce side reactions in oxazole formation .

- Solvent Optimization : Replace toluene with DMF to stabilize reactive intermediates.

- Inert Atmosphere : Use N₂/Ar to prevent oxidation of sensitive intermediates.

- Kinetic Monitoring : Employ TLC or in-situ IR to terminate reactions at peak cyclization (typically 3–5 hours) .

Q. How do computational models predict the bioactivity of this compound?

Methodological Answer:

- QSAR Studies : Use descriptors like logP (calculated ~2.1) and topological polar surface area (TPSA ~66 Ų) to predict membrane permeability.

- Docking Simulations : Model interactions with biological targets (e.g., cyclooxygenase-2) using the carboxylic acid group as a hydrogen-bond donor .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electronic properties (HOMO/LUMO gaps ~5.2 eV) .

Q. What analytical methods resolve spectral overlaps in NMR data for this compound?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Differentiate aromatic proton couplings (e.g., 2,4-dimethylphenyl vs. oxazole protons).

- Variable Temperature NMR : Suppress rotational isomerism in the carboxylic acid group at low temperatures (e.g., –40°C).

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace carbon connectivity .

Q. How can researchers validate the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability Assays : Incubate in buffers (pH 2–9) at 37°C for 24 hours; monitor degradation via HPLC.

- Light/Heat Stress Testing : Expose to 40°C/75% RH or UV light (ICH Q1A guidelines) to identify degradation products.

- Mass Spectrometric Profiling : Characterize hydrolyzed fragments (e.g., decarboxylated oxazole) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.